A Comprehensive Guide to the Synthesis and Characterization of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
A Comprehensive Guide to the Synthesis and Characterization of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Foreword: The Significance of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[3][4] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][4][5] Compounds featuring this moiety are found in numerous commercially available drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole, highlighting the scaffold's clinical relevance.[6] The 5-aminoisoxazole substitution pattern, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate for constructing more complex molecular architectures. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of a specific, high-interest derivative: 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale to ensure reproducibility and confidence in the results.
Part 1: Synthesis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
The synthesis of 3,4,5-trisubstituted isoxazoles is a well-established field, yet the regioselective construction remains a critical challenge. The strategy outlined below is a robust and logical two-step process designed for high yield and purity. It begins with the synthesis of a key β-ketonitrile intermediate, followed by a cyclization reaction with hydroxylamine to form the target isoxazole ring.
Synthetic Strategy and Mechanistic Rationale
The chosen pathway leverages a base-mediated condensation to form the crucial carbon-carbon bond of the β-ketonitrile, followed by a classical heterocyclic ring-forming reaction. This approach is advantageous due to the ready availability of starting materials and the generally high efficiency of the reactions.
-
Step 1: Synthesis of 2-(4-methoxybenzoyl)propanenitrile. This step involves a Claisen-like condensation. Propionitrile is deprotonated at the α-carbon using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl 4-methoxybenzoate. The choice of LDA is critical; it is a powerful base capable of deprotonating the relatively acidic α-protons of the nitrile without competing in nucleophilic attack on the ester.
-
Step 2: Cyclization to form 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine. The β-ketonitrile intermediate is reacted with hydroxylamine hydrochloride. A base, such as potassium carbonate, is used to generate free hydroxylamine in situ.[7] The nucleophilic nitrogen of hydroxylamine attacks the ketone carbonyl, forming an oxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the oxime's hydroxyl group onto the nitrile carbon, followed by tautomerization, yields the stable 5-aminoisoxazole ring.[8]
Visualizing the Synthetic Workflow
The following diagram illustrates the two-step synthesis of the target compound.
Caption: Workflow for the synthesis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-methoxybenzoyl)propanenitrile
-
Reactor Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 150 mL) and diisopropylamine (1.1 eq).
-
Base Preparation: Cool the flask to -78 °C using an acetone/dry ice bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution at this temperature for 30 minutes.
-
Nucleophile Formation: In a separate flask, dissolve propionitrile (1.2 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the carbanion.
-
Condensation Reaction: Dissolve ethyl 4-methoxybenzoate (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction by carefully adding 1 M HCl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield 2-(4-methoxybenzoyl)propanenitrile as a pale yellow oil.
Step 2: Synthesis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
-
Reactor Setup: In a 250 mL round-bottom flask, dissolve the 2-(4-methoxybenzoyl)propanenitrile intermediate (1.0 eq) in absolute ethanol (100 mL).
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.[7]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Work-up and Isolation: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture. Filter the resulting crystals, wash with cold diethyl ether, and dry under vacuum to afford 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine as a crystalline solid.
Part 2: Comprehensive Characterization
A self-validating system of characterization is essential to unambiguously confirm the structure and assess the purity of the final compound. The combination of spectroscopic and chromatographic methods described below provides a holistic and trustworthy analysis.
Visualizing the Characterization Workflow
This diagram outlines the logical flow of analytical techniques used to validate the synthesized product.
Caption: A systematic workflow for the analytical characterization of the final product.
Spectroscopic and Chromatographic Data
The following table summarizes the expected data from key analytical techniques. This data serves as a benchmark for confirming the successful synthesis of the target molecule.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.8-7.9 ppm (d, 2H, Ar-H ortho to C=O), ~6.9-7.0 ppm (d, 2H, Ar-H ortho to OMe), ~4.5-5.5 ppm (br s, 2H, -NH₂), ~3.8 ppm (s, 3H, -OCH₃), ~2.2 ppm (s, 3H, -CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm (C5-NH₂), ~160-162 ppm (Ar C-OMe), ~158-160 ppm (C3-Me), ~130-132 ppm (Ar CH), ~122-125 ppm (Ar C-isoxazole), ~113-115 ppm (Ar CH), ~95-100 ppm (C4-Ar), ~55 ppm (-OCH₃), ~11-13 ppm (-CH₃) |
| FT-IR | Wavenumber (cm⁻¹) | 3400-3300 (N-H stretch, amine), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620-1600 (C=N stretch), 1580-1500 (C=C stretch, Ar & isoxazole), 1250 (C-O stretch, ether) |
| HRMS (ESI+) | m/z | Calculated for C₁₁H₁₃N₂O₂⁺ [M+H]⁺: 205.0977. Found: 205.09XX. |
| HPLC | Purity | >98% (Area under the curve) |
Detailed Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [9][10][11]
-
Objective: To elucidate the molecular structure by identifying the chemical environment of all proton and carbon atoms.
-
Protocol:
-
Prepare a sample by dissolving ~10-15 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[12]
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the proton signals and assign all peaks based on their chemical shift, multiplicity, and integration values, correlating them with the expected structure.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy [9]
-
Objective: To identify the key functional groups present in the molecule.
-
Protocol:
-
Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the amine (N-H), aromatic (C=C, C-H), and ether (C-O) functional groups.
-
3. High-Resolution Mass Spectrometry (HRMS) [9][13]
-
Objective: To confirm the elemental composition and molecular weight of the compound with high accuracy.
-
Protocol:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode.
-
Identify the protonated molecular ion peak [M+H]⁺ and compare its exact mass to the theoretically calculated mass. The difference should be less than 5 ppm.
-
4. High-Performance Liquid Chromatography (HPLC) [14][15][16]
-
Objective: To determine the purity of the final compound.
-
Protocol:
-
System: A standard HPLC system with a UV detector.[14]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and 0.1% Formic Acid in Water. A typical starting condition could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase, then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Analysis: Inject 10 µL of the sample solution and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
References
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